molecular formula C5H10N4O B14917930 (R)-2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanol

(R)-2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanol

Cat. No.: B14917930
M. Wt: 142.16 g/mol
InChI Key: KFADKSJJPPUWKL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with an appropriate amino alcohol precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 1,2,4-Triazole derivatives

Uniqueness

®-2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to its specific structural features, such as the presence of both an amino group and a triazole ring

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

(2R)-2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C5H10N4O/c1-9-3-7-8-5(9)4(6)2-10/h3-4,10H,2,6H2,1H3/t4-/m0/s1

InChI Key

KFADKSJJPPUWKL-BYPYZUCNSA-N

Isomeric SMILES

CN1C=NN=C1[C@H](CO)N

Canonical SMILES

CN1C=NN=C1C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.